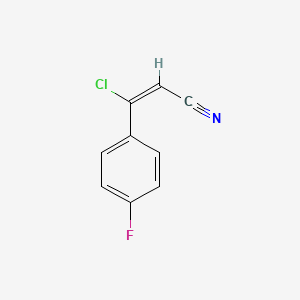
(E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylonitrile moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted acrylonitriles with various functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the acrylonitrile derivative.
Scientific Research Applications
(E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of (E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-Chloro-3-(4-bromophenyl)acrylonitrile
- (E)-3-Chloro-3-(4-methylphenyl)acrylonitrile
- (E)-3-Chloro-3-(4-chlorophenyl)acrylonitrile
Uniqueness
(E)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
(E)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5+ |
InChI Key |
QYJZLGBSSYBYSY-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















